ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- A 3-propyl substituent on the pyrimidinone ring.
- A sulfanyl acetamido linker connecting the thienopyrimidinone moiety to a benzoate ester.
- An ethyl ester group at the 2-position of the benzoate ring.
This compound is structurally analogous to kinase inhibitors and enzyme modulators, where the thienopyrimidine scaffold often serves as a pharmacophore for binding to ATP pockets or allosteric sites . Its design leverages the electron-deficient pyrimidinone ring for hydrogen bonding and the sulfur-containing linker for enhanced solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-3-10-23-18(25)17-15(9-11-28-17)22-20(23)29-12-16(24)21-14-8-6-5-7-13(14)19(26)27-4-2/h5-9,11H,3-4,10,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMJKRVCFLFFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate (CAS Number: 1252877-13-6) is a complex organic compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C20H21N3O4S2, with a molecular weight of 431.5 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1252877-13-6 |
Anticancer Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of this class have shown inhibitory effects on various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar in structure to this compound demonstrated IC50 values below 10 µM against MCF-7 cells, indicating potent antiproliferative effects .
- A549 (Lung Cancer) : Significant growth inhibition was observed in A549 cell lines with IC50 values ranging from 21.3 to 28.3 µM for structurally related compounds .
These findings suggest that the compound may possess similar anticancer properties due to its structural analogies.
Anticholinesterase Activity
Cholinesterase inhibitors are crucial in treating Alzheimer's disease. Preliminary studies on related compounds have shown promising results:
- The compound's structural features may enhance its ability to inhibit acetylcholinesterase (AChE), with some analogs exhibiting IC50 values as low as 7.49 µM compared to standard drugs like donepezil . This suggests potential applications in neurodegenerative disease treatments.
Study on Structural Analogues
A comparative study of thieno[3,2-d]pyrimidine derivatives revealed that modifications at the sulfanyl and acetamido positions significantly influenced biological activity. For example:
- Compound Variants : Variants with different substituents showed varied IC50 ranges against cancer cell lines, indicating that the ethyl group in ethyl 2-[2-({4-oxo-3-propyl})...] could be optimized for better efficacy .
- Mechanistic Insights : Molecular docking studies suggested that these compounds interact favorably with target proteins involved in cancer proliferation and cholinergic signaling pathways .
Scientific Research Applications
Antimicrobial Potential
Research has indicated that compounds similar to ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study :
A study focusing on thiazole derivatives found that structural features significantly influenced antimicrobial potency. This compound's structural similarities suggest it may possess comparable efficacy against specific microbial strains.
Cytotoxicity and Anticancer Activity
The compound has shown promise in anticancer research. Related pyrimidine derivatives have been studied for their ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of tumor growth.
Mechanisms of Action :
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.
- DNA Interaction : Similar compounds have demonstrated the ability to intercalate DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to programmed cell death.
Case Study :
In vitro studies on related compounds indicated significant cytotoxic effects against various cancer cell lines. Assays such as MTT and flow cytometry were employed to assess cell viability and apoptosis rates. Future research should focus on evaluating this compound's specific effects across different cancer models.
Comparative Analysis of Biological Activities
| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |
|---|---|---|---|---|
| Ethyl 2-[2-(...)] | TBD | TBD | TBD | TBD |
| Benzothiazole Derivative | TBD | Positive | Moderate | Enzyme Inhibition |
| Thiazole Hydrazone | TBD | Positive | High | DNA Intercalation |
TBD = To Be Determined
Comparison with Similar Compounds
Substituent Effects on Binding Affinity
- Propyl vs. Phenyl (Position 3): The target compound’s 3-propyl group provides moderate hydrophobicity, favoring membrane permeability over the bulkier phenyl group in CAS 686770-24-1. Computational docking studies suggest phenyl-substituted analogues exhibit stronger π-π interactions but lower solubility in aqueous media .
- Ethyl vs. However, the shorter chain may decrease metabolic stability due to faster oxidation.
Positional Isomerism of Benzoate Ester
Sulfanyl Linker Modifications
- Replacement of the acetamido linker with a pyrazole group (as in ) improves hydrogen-bonding capacity but reduces lipophilicity, impacting blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
